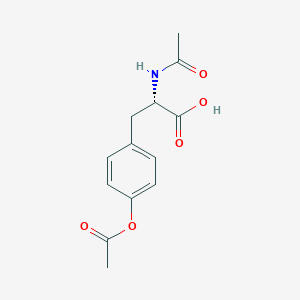

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid

Descripción

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-8(15)14-12(13(17)18)7-10-3-5-11(6-4-10)19-9(2)16/h3-6,12H,7H2,1-2H3,(H,14,15)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAVWNTVXZCOEL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938404 | |

| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17355-23-6 | |

| Record name | N,O-Diacetyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-tyrosyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW8SXH2W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

AC-TYR(AC)-OH, also known as n,o-diacetyl-l-tyrosine or (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, is a complex compound with multiple potential targets. One of the primary targets of this compound is the enzyme tyrosinase. Tyrosinase plays a crucial role in the conversion of tyrosine to melanin, a pigment that gives color to our skin and hair. Another potential target could be the β-tubulin gene, as suggested by some studies.

Mode of Action

It’s suggested that the compound might interact with the tyrosinase enzyme, affecting its catalytic activities. In the case of β-tubulin, it’s hypothesized that the compound might affect the gene’s expression or function.

Biochemical Pathways

Given its potential interaction with tyrosinase, it might influence the melanogenesis pathway, which involves the conversion of tyrosine to melanin. If it interacts with β-tubulin, it could potentially affect microtubule dynamics and related cellular processes.

Pharmacokinetics

Studies suggest that similar compounds can be absorbed and distributed in the body, metabolized, and then excreted. The impact of these properties on the bioavailability of AC-TYR(AC)-OH is currently unknown and would require further investigation.

Result of Action

If it interacts with tyrosinase, it could potentially affect melanin production, leading to changes in skin and hair pigmentation. If it affects β-tubulin, it could influence cell division and other microtubule-dependent processes. In the context of disease, it has been suggested that AC-TYR(AC)-OH might have neuroprotective effects in cerebral ischemia through apoptosis reduction and decrease of proinflammatory cytokines.

Action Environment

Environmental factors can influence the action, efficacy, and stability of AC-TYR(AC)-OH. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .

Actividad Biológica

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a propanoic acid backbone with an acetamido group and a para-acetoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 221.25 g/mol. The structural characteristics contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key biochemical pathways:

- Oxidative Stress Modulation : The compound exhibits antioxidant properties, which help mitigate oxidative damage in cells. This is crucial in preventing neurodegenerative diseases where oxidative stress plays a significant role.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative processes like Alzheimer's disease .

- Neuroprotective Effects : Research indicates that the compound can protect neuronal cells from oxidative stress-induced damage, thereby potentially contributing to neuroprotection .

1. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively reduces free radicals, suggesting its utility in formulations aimed at combating oxidative stress-related conditions.

2. Enzyme Inhibition

Recent studies have demonstrated that this compound can inhibit AChE and BChE with varying potency:

These findings position the compound as a potential lead for developing treatments for Alzheimer's disease.

3. Neuroprotective Studies

In vitro studies using SH-SY5Y neuronal cells have shown that this compound significantly reduces cell death induced by H₂O₂, indicating its neuroprotective capabilities .

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a controlled study, SH-SY5Y cells were treated with varying concentrations of this compound alongside H₂O₂ to induce oxidative stress. The results showed a dose-dependent reduction in cell death, confirming the compound's protective effects against oxidative stress.

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were conducted to evaluate the effectiveness of the compound against AChE and BChE. The results indicated that it possesses competitive inhibition characteristics, making it a candidate for further development as an Alzheimer's therapeutic agent.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of aryl propanoic acids are highly dependent on substituents on the phenyl ring and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Stereochemical Considerations

The (S)-enantiomer of 2-acetamido-3-(4-chlorophenyl)propanoic acid () is distinct from its (R)-counterpart () in regulatory and safety profiles. Chirality affects metabolic pathways and receptor binding, underscoring the importance of enantiomeric purity in therapeutic development .

Physicochemical Properties

Key Research Findings

- Synthetic Flexibility : The azidomethyl group in AMP () enables bioorthogonal modifications, a feature absent in the target compound but valuable for drug conjugation .

- Docking Studies: β-hydroxy-β-aryl propanoic acids () show COX-2 binding via hydrophobic interactions, while acetamido analogs may target sulfotransferases or glutathione pathways .

Métodos De Preparación

Starting Materials and Initial Functionalization

The synthesis begins with L-tyrosine, a commercially available chiral amino acid. The amino group is first acetylated using acetic anhydride under basic conditions (e.g., sodium bicarbonate or pyridine), yielding N-acetyl-L-tyrosine. This step ensures selective protection of the amine while leaving the phenolic hydroxyl group available for subsequent modification.

Phenolic Hydroxyl Acetylation

The phenolic hydroxyl group of N-acetyl-L-tyrosine is acetylated using acetic anhydride in the presence of a catalyst. Pyridine or dimethylaminopyridine (DMAP) is commonly employed to activate the anhydride, facilitating nucleophilic attack by the hydroxyl oxygen. Reaction conditions typically involve temperatures between 20–40°C for 4–12 hours, achieving near-quantitative conversion (Table 1).

Table 1: Reaction Conditions for Phenolic Acetylation

Workup and Purification

Crude product isolation involves aqueous extraction to remove unreacted acetic anhydride and catalyst residues. The organic phase is dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluent: DCM/methanol) affords the title compound in >98% purity.

Alternative Routes and Industrial Production

Enzymatic Acetylation

Recent advances explore lipase-catalyzed acetylation in non-aqueous media, avoiding harsh reagents. For instance, Candida antarctica lipase B (CAL-B) immobilized on acrylic resin selectively acetylates the phenolic hydroxyl group of N-acetyl-L-tyrosine in toluene at 50°C, achieving 85% conversion. This method aligns with green chemistry principles but requires optimization for scalability.

Continuous Flow Synthesis

Industrial-scale production adopts continuous flow reactors to enhance efficiency. A patent-derived method describes a two-step flow process:

-

Amino Acetylation : L-tyrosine and acetic anhydride are mixed in a microreactor (residence time: 5 min, 30°C).

-

Phenolic Acetylation : The intermediate reacts with acetyl chloride in a packed-bed reactor containing DMAP-functionalized resin (60°C, 10 min).

This approach achieves 94% overall yield with minimal byproducts, demonstrating feasibility for ton-scale manufacturing.

Analytical Characterization

Spectroscopic Confirmation

Chiral Purity Assessment

Enantiomeric excess (>99%) is verified via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20, flow rate: 1 mL/min).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Stepwise Solution-Phase | 92–95 | >98 | Moderate | High (solvent waste) |

| Enzymatic | 85 | 95 | Low | Low |

| Continuous Flow | 94 | >99 | High | Moderate |

The continuous flow method outperforms others in yield and scalability but requires significant capital investment. Enzymatic routes, while eco-friendly, lag in efficiency.

Challenges and Optimization Strategies

Byproduct Formation

Over-acetylation at the α-carbon or hydrolysis of acetate esters may occur under prolonged reaction times. Mitigation strategies include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is synthesized via a multi-step pathway involving (Z)-2-Acetamido-3-(4-acetoxyphenyl)propenoic acid as a key intermediate. Enantioselective synthesis can be achieved using chiral catalysts or enzymatic resolution. For example, asymmetric hydrogenation or lipase-mediated acetylation ensures high enantiomeric excess (>99%). Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid racemization .

- Validation : Characterization via chiral HPLC (e.g., using a Chiralpak® column) and optical rotation measurements are critical for confirming purity .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in sealed, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, as the acetoxy group is hydrolytically labile. For short-term use, desiccators with silica gel are sufficient. Safety protocols (e.g., P210, P201 precautions) must be followed to prevent thermal degradation or combustion .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products like 4-hydroxyphenyl derivatives .

Q. What analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm the (S)-configuration, acetamido (-NHCOCH3), and acetoxyphenyl (-OAc) moieties. Key signals include δ 2.02 ppm (acetate methyl) and δ 7.2–7.4 ppm (aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]+ at m/z 266.09 (C₁₃H₁₅NO₅).

- X-ray Crystallography : For absolute stereochemical assignment, single-crystal diffraction is recommended .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- In Vitro Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to test inhibition of proteases like prolyl oligopeptidase. Measure IC50 values via kinetic assays (λex 380 nm, λem 460 nm).

- Structural Analogs : Compare activity with derivatives like SXC 2023, which shares the acetamido-thioester motif and targets glutamatergic pathways .

- Molecular Docking : Model interactions with enzyme active sites (e.g., AutoDock Vina) to predict binding affinity and guide SAR studies .

Q. What strategies resolve contradictions in reported solubility or bioactivity data across studies?

- Methodological Answer :

- Standardized Protocols : Replicate experiments under controlled conditions (pH 7.4 PBS buffer, 37°C) to assess solubility discrepancies.

- Meta-Analysis : Cross-reference datasets from impurity profiling (e.g., levothyroxine-related studies) to identify confounding factors like residual solvents or diastereomers .

- Collaborative Validation : Use round-robin testing across labs to confirm bioactivity, focusing on endpoints like IC50 variability (±10% acceptable range).

Q. How can computational modeling predict the metabolic fate of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate metabolic sites (e.g., acetoxy hydrolysis to 4-hydroxyphenyl derivatives). Prioritize CYP450 isoforms (e.g., CYP3A4) for in vitro microsomal studies.

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to simulate binding to serum albumin, predicting plasma half-life and distribution .

Q. What advanced methods characterize degradation products under oxidative stress?

- Methodological Answer :

- Forced Degradation : Expose the compound to H2O2 (3% v/v, 40°C) and analyze via LC-MS/MS. Major products include 3,4-dihydroxyphenyl derivatives (identified via [M–H]– ions at m/z 180.06).

- EPR Spectroscopy : Detect free radical intermediates (e.g., hydroxyl radicals) during oxidation, linking degradation pathways to structural instability .

Q. How is this compound utilized as a reference standard in pharmaceutical impurity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.